molecular formula C10H13NO2 B1624409 Ethyl 6-ethylpicolinate CAS No. 41337-78-4

Ethyl 6-ethylpicolinate

Cat. No.: B1624409
CAS No.: 41337-78-4
M. Wt: 179.22 g/mol
InChI Key: VRJCFLQYJFNQKU-UHFFFAOYSA-N
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Description

Ethyl 6-ethylpicolinate is an organic compound with the molecular formula C10H13NO2. It is an ester derivative of picolinic acid, specifically 6-ethylpicolinic acid.

Properties

IUPAC Name

ethyl 6-ethylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-8-6-5-7-9(11-8)10(12)13-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJCFLQYJFNQKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80440682
Record name Ethyl 6-ethylpicolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41337-78-4
Record name Ethyl 6-ethylpicolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 6-ethylpicolinate can be synthesized through the esterification of 6-ethylpicolinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common, and the reaction conditions are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-ethylpicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Ethyl 6-ethylpicolinate can be compared with other similar compounds such as:

  • Ethyl picolinate
  • Methyl picolinate
  • 6-ethylpicolinic acid

Uniqueness: this compound is unique due to the presence of both an ethyl group and an ester functional group, which confer distinct chemical properties and reactivity compared to its analogs .

Comparison with Similar Compounds

Biological Activity

Ethyl 6-ethylpicolinate is a compound of significant interest in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of picolinate derivatives, characterized by a pyridine ring with an ethyl group at the 6-position. Its chemical formula is C9H11NC_9H_{11}N.

Biological Activity Overview

The biological activity of this compound has been investigated for various properties, including:

  • Antimicrobial Activity : Several studies have reported its effectiveness against a range of bacterial and fungal pathogens.
  • Anticancer Properties : Research indicates potential anticancer effects through modulation of specific cellular pathways.
  • Neuroprotective Effects : Preliminary findings suggest it may have neuroprotective properties, possibly through antioxidant mechanisms.

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cell proliferation and survival.
  • Receptor Modulation : Interaction with various receptors can lead to altered signaling pathways, contributing to its therapeutic effects.
  • Radical Scavenging : Its structure allows it to act as a radical scavenger, potentially protecting cells from oxidative stress.

Antimicrobial Studies

A study conducted by demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be as low as 32 µg/mL.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

Anticancer Research

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. One notable study reported that treatment with the compound resulted in a dose-dependent decrease in cell viability in MCF-7 breast cancer cells, with an IC50 value of approximately 25 µM after 48 hours of exposure .

Neuroprotective Effects

Recent research highlighted the neuroprotective potential of this compound in models of oxidative stress. The compound was shown to reduce cell death in neuronal cultures exposed to hydrogen peroxide, suggesting its role as a neuroprotective agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 6-ethylpicolinate
Reactant of Route 2
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Ethyl 6-ethylpicolinate

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